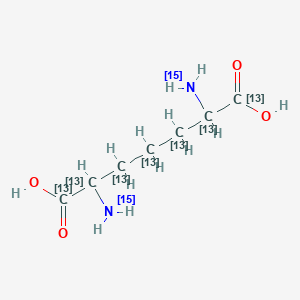
L-Alanine-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine-13C2, also known as L-2-Aminopropionic acid-13C2, is a non-essential amino acid that has been labeled with carbon-13 isotopes at the 2nd and 3rd positions. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Alanine-13C2 can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of alanine. For instance, glucose-13C6 can be used as a starting material, which is then metabolized by microorganisms to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically modified microorganisms that are capable of incorporating carbon-13 into their metabolic pathways. These microorganisms are cultured in a medium containing carbon-13 labeled substrates, and the resulting this compound is extracted and purified .
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine-13C2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvate by alanine dehydrogenase.
Reduction: It can be reduced to lactate under anaerobic conditions.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and alanine dehydrogenase.
Reduction: NADH and lactate dehydrogenase are typically used.
Substitution: Various reagents such as nitrous acid can be used to replace the amino group.
Major Products
Oxidation: Pyruvate
Reduction: Lactate
Substitution: Depending on the reagent, products can include hydroxylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
L-Alanine-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Utilized in metabolic research to understand diseases such as diabetes and cancer.
Industry: Employed in the production of labeled compounds for pharmaceutical research and development.
Wirkmechanismus
L-Alanine-13C2 exerts its effects primarily through its role in metabolic pathways. It is involved in the glycolysis/gluconeogenesis pathway, where it can be converted to pyruvate and subsequently enter the citric acid cycle. This conversion is facilitated by enzymes such as alanine transaminase. The labeled carbon atoms allow researchers to trace the metabolic fate of alanine and study various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine-2-13C: Labeled at the 2nd carbon position.
L-Alanine-3-13C: Labeled at the 3rd carbon position.
L-Alanine-13C3: Labeled at all three carbon positions.
Uniqueness
L-Alanine-13C2 is unique because it provides a balanced labeling at both the 2nd and 3rd carbon positions, making it particularly useful for detailed metabolic studies. This dual labeling allows for more precise tracking of metabolic pathways compared to single-labeled compounds .
Eigenschaften
Molekularformel |
C3H7NO2 |
|---|---|
Molekulargewicht |
91.079 g/mol |
IUPAC-Name |
(2S)-2-amino(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1 |
InChI-Schlüssel |
QNAYBMKLOCPYGJ-GSPFBODJSA-N |
Isomerische SMILES |
[13CH3][13C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



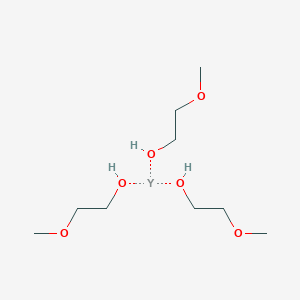
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)

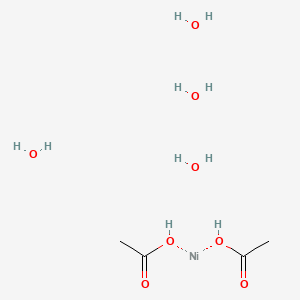


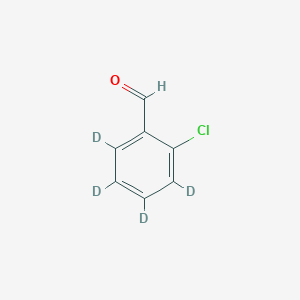
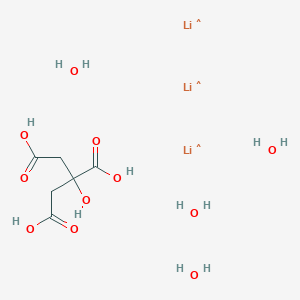


![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)
